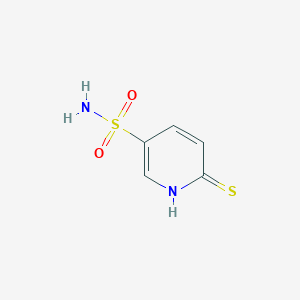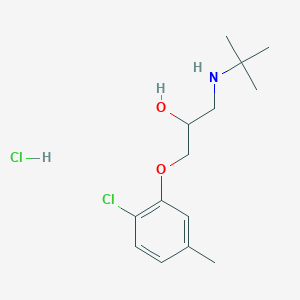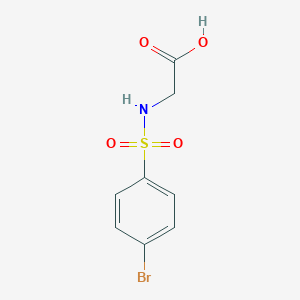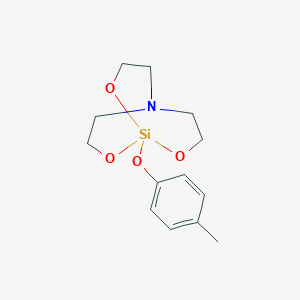
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(p-tolyloxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(p-tolyloxy)-, also known as TOSU, is a compound that has gained significant attention in scientific research due to its unique chemical properties and potential applications in various fields. TOSU is a cyclic siloxane that contains a nitrogen atom and an oxygen atom in its structure, making it an important compound for use in biochemistry and materials science. In
Scientific Research Applications
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(p-tolyloxy)- has a wide range of potential applications in scientific research. It has been used as a building block for the synthesis of novel materials, such as dendrimers and polymers. 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(p-tolyloxy)- has also been used in the development of new drugs and drug delivery systems due to its unique chemical properties. Additionally, 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(p-tolyloxy)- has been used in the development of biosensors and in the study of enzyme-catalyzed reactions.
Mechanism Of Action
The mechanism of action of 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(p-tolyloxy)- is not well understood, but it is thought to interact with biological molecules such as proteins and nucleic acids. 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(p-tolyloxy)- has been shown to inhibit the activity of some enzymes, suggesting that it may have potential as a therapeutic agent.
Biochemical And Physiological Effects
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(p-tolyloxy)- has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of diseases such as cancer and Alzheimer's disease. Additionally, 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(p-tolyloxy)- has been shown to have antibacterial and antiviral properties, making it useful in the development of new antibiotics and antiviral drugs.
Advantages And Limitations For Lab Experiments
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(p-tolyloxy)- has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in high purity. Additionally, 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(p-tolyloxy)- has unique chemical properties that make it useful for the development of new materials and drugs. However, 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(p-tolyloxy)- has some limitations in lab experiments. It is a relatively new compound, and its mechanism of action is not well understood. Additionally, 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(p-tolyloxy)- is expensive to synthesize, which may limit its use in some research projects.
Future Directions
There are several future directions for research on 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(p-tolyloxy)-. One area of research is the development of new materials and drug delivery systems using 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(p-tolyloxy)- as a building block. Additionally, further research is needed to understand the mechanism of action of 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(p-tolyloxy)- and its potential as a therapeutic agent. Finally, 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(p-tolyloxy)- has potential applications in the development of biosensors and in the study of enzyme-catalyzed reactions, which may be explored in future research.
Synthesis Methods
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(p-tolyloxy)- can be synthesized using a variety of methods, including the reaction of 1,3-dioxane with 1,3-diaza-2-silacyclopentane and the reaction of 1,4-dioxane with 1,4-diaza-2-silacyclohexane. The most commonly used method for the synthesis of 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(p-tolyloxy)- is the reaction of 1,3-dioxane with 1,3-diaza-2-silacyclopentane in the presence of a catalyst such as trifluoroacetic acid. This method yields 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(p-tolyloxy)- in high purity and is relatively easy to carry out.
properties
CAS RN |
13644-08-1 |
|---|---|
Product Name |
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(p-tolyloxy)- |
Molecular Formula |
C13H19NO4Si |
Molecular Weight |
281.38 g/mol |
IUPAC Name |
1-(4-methylphenoxy)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane |
InChI |
InChI=1S/C13H19NO4Si/c1-12-2-4-13(5-3-12)18-19-15-9-6-14(7-10-16-19)8-11-17-19/h2-5H,6-11H2,1H3 |
InChI Key |
JSMJJRXGICSIMK-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)O[Si]23OCCN(CCO2)CCO3 |
Canonical SMILES |
CC1=CC=C(C=C1)O[Si]23OCCN(CCO2)CCO3 |
Other CAS RN |
13644-08-1 |
synonyms |
1-(4-Methylphenoxy)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



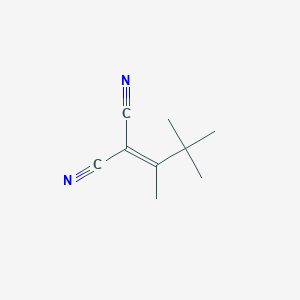
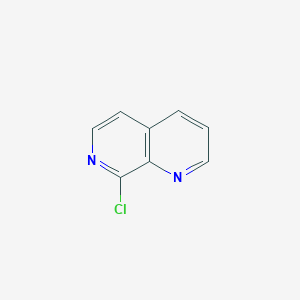
![Pyridine, 4-[2-(1-piperidinyl)ethyl]-](/img/structure/B76044.png)
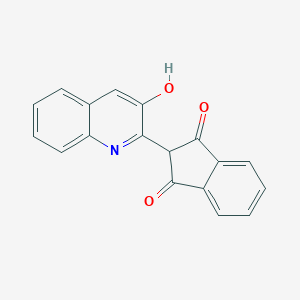
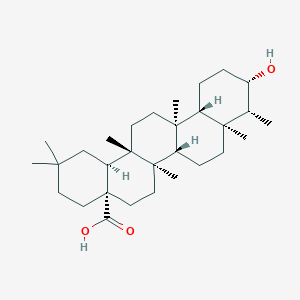
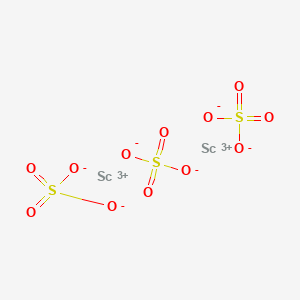
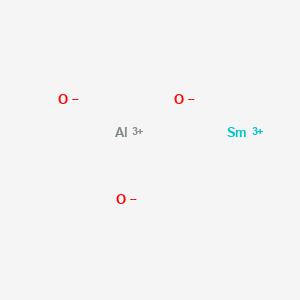
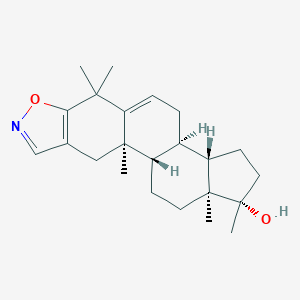
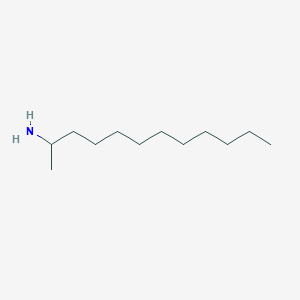
![Tetrazolo[1,5-a]pyrazine](/img/structure/B76061.png)
![3-sulfanylidene-7,7a-dihydro-6H-pyrrolo[1,2-c]imidazole-1,5-dione](/img/structure/B76063.png)
